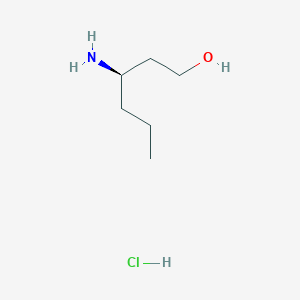

(R)-3-Aminohexan-1-ol hydrochloride

Description

Significance of Chiral β-Amino Alcohols in Contemporary Organic Chemistry

Chiral β-amino alcohols are organic compounds containing both an amino group and a hydroxyl group attached to adjacent carbon atoms, with at least one of these carbons being a stereocenter. This structural motif is prevalent in a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. westlake.edu.cn The specific spatial arrangement of the amino and hydroxyl groups is often crucial for their biological function, making the synthesis of enantiomerically pure β-amino alcohols a key focus in organic chemistry. acs.org

These compounds serve as versatile chiral ligands and auxiliaries in asymmetric catalysis, enabling the stereoselective synthesis of other chiral molecules. acs.orgresearchgate.net Their ability to coordinate with metal centers through both the nitrogen and oxygen atoms allows for the creation of well-defined chiral environments, which can direct the outcome of chemical reactions with high levels of stereocontrol. nih.gov The development of efficient synthetic methods for accessing chiral β-amino alcohols, such as the ring-opening of epoxides or aziridines, the hydrogenation of α-amino ketones, and various cross-coupling strategies, remains an active area of research. westlake.edu.cnresearchgate.net

Overview of (R)-3-Aminohexan-1-ol Hydrochloride as a Key Chiral Intermediate

This compound is the hydrochloride salt of the (R)-enantiomer of 3-aminohexan-1-ol (B3056086). The presence of the hydrochloride group enhances its stability and solubility, facilitating its use in various synthetic applications. This compound serves as a crucial chiral building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals. Its bifunctional nature, possessing both a primary amine and a primary alcohol, allows for a wide range of chemical transformations.

The (R)-configuration at the C3 position is of particular importance in many of its applications, as stereochemistry often dictates the biological activity of the final target molecule. Its utility as a chiral intermediate is exemplified in the synthesis of various bioactive compounds where the specific stereoisomer is required for therapeutic efficacy. mdpi.commyskinrecipes.com

Physicochemical Properties

This compound is typically a solid at room temperature. The hydrochloride salt form generally imparts greater water solubility compared to its free base.

| Property | Value |

| Molecular Formula | C6H16ClNO |

| Molecular Weight | 153.65 g/mol |

| CAS Number | 68889-63-4 |

| Appearance | Solid |

| IUPAC Name | (3R)-3-aminohexan-1-ol;hydrochloride |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the asymmetric reduction of a corresponding ketone precursor. Another strategy is the stereoselective amination of a suitable alcohol. The final step typically involves the treatment of the (R)-3-aminohexan-1-ol free base with hydrochloric acid to form the stable hydrochloride salt. smolecule.com

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by its two functional groups: the primary amine and the primary alcohol.

Reactions of the Amino Group: The amino group can undergo a variety of reactions, including acylation to form amides, alkylation to form secondary or tertiary amines, and participation in the formation of imines.

Reactions of the Hydroxyl Group: The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, esterified with carboxylic acids or their derivatives, or converted to a leaving group for subsequent nucleophilic substitution reactions.

The hydrochloride salt can be neutralized with a base to liberate the free amine, which is often necessary for subsequent reactions. smolecule.com

Applications in Organic Synthesis

The primary application of this compound is as a chiral building block in the synthesis of complex organic molecules. Its bifunctionality and defined stereochemistry make it a valuable starting material for the construction of enantiomerically pure target compounds. It is particularly noted for its use in the synthesis of pharmaceutical intermediates where specific stereoisomers are required.

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques.

| Spectroscopic Technique | Typical Data |

| ¹H NMR | The spectrum would show distinct signals for the protons on the hexyl chain, the proton attached to the chiral center, and the protons of the aminomethyl and hydroxymethyl groups. The integration and splitting patterns would be consistent with the structure. |

| ¹³C NMR | The spectrum would exhibit six distinct carbon signals corresponding to the different carbon atoms in the molecule. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the free base (C6H15NO) and fragmentation patterns characteristic of the structure. |

| Infrared (IR) Spectroscopy | The IR spectrum would display characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the amine salt, and C-H and C-N stretches. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R)-3-aminohexan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-2-3-6(7)4-5-8;/h6,8H,2-5,7H2,1H3;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUKXXYWSXUWIF-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](CCO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68889-63-4 | |

| Record name | 1-Hexanol, 3-amino-, hydrochloride, (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68889-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Asymmetric Synthesis of R 3 Aminohexan 1 Ol Hydrochloride

Chemoenzymatic and Biocatalytic Approaches

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods, offering high selectivity under mild, aqueous conditions. nih.gov Enzymes, by their inherent chirality, are exceptional catalysts for creating stereochemically pure compounds. nih.gov Chemoenzymatic strategies, which combine enzymatic steps with chemical transformations, further broaden the scope of accessible molecules. For the synthesis of (R)-3-Aminohexan-1-ol, biocatalytic methods focusing on reductive amination, kinetic resolution, and deracemization are particularly relevant.

The most direct route to a chiral amine from a prochiral ketone is asymmetric reductive amination. This process involves the conversion of a ketone to an imine, which is then stereoselectively reduced to the target amine. Enzymes such as amine dehydrogenases and ω-transaminases are highly effective for this transformation. nih.govrsc.org

Amine dehydrogenases (AmDHs) catalyze the direct NAD(P)H-dependent reductive amination of a carbonyl group using ammonia (B1221849) as the amine source. nih.govnih.gov This one-step conversion from a ketone to a primary amine is highly atom-economical and environmentally benign. nih.gov The synthesis of (R)-3-Aminohexan-1-ol would start from the corresponding keto alcohol, 3-oxohexan-1-ol.

While most naturally occurring AmDHs exhibit (S)-selectivity, research has identified some with (R)-selectivity or has engineered them to reverse their stereopreference. nih.govnih.gov For instance, certain reductive aminases (RedAms), a related class of enzymes, have shown the ability to produce (R)-amines. RedAms from Neosartorya spp. have been used to synthesize a range of primary amines, including (R)-2-aminohexane, with high conversion and enantiomeric excess. nih.gov Furthermore, native AmDHs have proven effective for the synthesis of small chiral amino alcohols, demonstrating the viability of this approach for structurally similar molecules. whiterose.ac.uk The development of AmDHs capable of converting ethyl ketones is crucial for the synthesis of 3-amino compounds. Recent biodiversity screening has successfully identified native AmDHs with activity towards such substrates. nih.gov

Table 1: Performance of Amine Dehydrogenases (AmDHs) and Reductive Aminases (RedAms) in the Synthesis of Analogous Chiral Amines

| Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) |

| NfisRedAm | 2-Hexanone | (R)-2-Aminohexane | >97 | >99 (R) |

| IR_20 (IRED) | 2-Hexanone | (R)-N-Methyl-2-aminohexane | 55 (isolated yield) | 96 (R) |

| MsmeAmDH | 4-Hydroxy-2-butanone | (S)-3-Aminobutan-1-ol | >95 | 99.5 (S) |

| Ch1-AmDH | Hexan-3-one | (R)-Hexan-3-amine | N/A | N/A |

This table summarizes data from studies on analogous substrates to illustrate the potential of AmDHs and related enzymes for the synthesis of (R)-3-Aminohexan-1-ol. Data sourced from multiple studies. nih.govnih.govnih.govwhiterose.ac.uk

ω-Transaminases (ω-TAs) are pyridoxal (B1214274) phosphate-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor. diva-portal.org This method can be used for the asymmetric synthesis of a chiral amine from a prochiral ketone, often with exceptional enantioselectivity. researchgate.netresearchgate.net The production of (R)-3-Aminohexan-1-ol via this route would involve the amination of 3-oxohexan-1-ol using an appropriate (R)-selective ω-TA.

The industrial synthesis of sitagliptin (B1680988), an active pharmaceutical ingredient, famously employs a highly engineered (R)-selective ω-TA, demonstrating the scalability and efficiency of this technology. almacgroup.comnih.gov For the synthesis of amino alcohols, (R)-selective ω-TAs have been successfully applied to produce intermediates like (R)-3-aminobutan-1-ol. nih.govgoogle.com The reaction equilibrium can be shifted towards product formation by using specific amino donors, such as isopropylamine, and by removing the ketone byproduct. diva-portal.orgalmacgroup.com The discovery and engineering of ω-TAs that accept bulky ketones and produce (R)-amines are active areas of research, expanding the applicability of this method. nih.gov

Table 2: Application of (R)-selective ω-Transaminases for the Synthesis of Analogous Amino Alcohols

| Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) |

| AtTA-M5 (Engineered) | 4-Hydroxy-2-butanone | (R)-3-Amino-1-butanol | 79.1 | >99 (R) |

| (R)-selective ω-TA | 4-Hydroxybutan-2-one | (R)-3-Aminobutan-1-ol | High | High |

| ATA-117 (R-selective) | 3-Acetylphenyl ethyl-carbamate | (R)-Rivastigmine Precursor | High | High |

This table presents examples of (R)-selective ω-TA applications for producing chiral amino alcohols, indicating their potential for synthesizing (R)-3-Aminohexan-1-ol. Data sourced from patents and research articles. almacgroup.comnih.govgoogle.com

Kinetic resolution is a widely used strategy to separate a racemic mixture into its constituent enantiomers. youtube.com The process relies on an enantioselective catalyst, typically an enzyme, that preferentially converts one enantiomer of the racemate into a new product, leaving the less reactive enantiomer behind. nih.govmdpi.com To obtain (R)-3-Aminohexan-1-ol, a racemic mixture of 3-aminohexan-1-ol (B3056086) would be treated with an enzyme that selectively acylates or oxidizes the (S)-enantiomer.

Lipases are commonly used for the kinetic resolution of racemic alcohols and amines through enantioselective acylation. nih.gov However, a significant drawback of kinetic resolution is that the maximum theoretical yield for the desired enantiomer is limited to 50%. nih.govresearchgate.net Despite this limitation, the high enantiomeric excess achievable makes it a valuable method, especially on an industrial scale. nih.gov The unreacted (R)-3-Aminohexan-1-ol can then be separated from the newly formed (S)-acylated product.

To overcome the 50% yield limitation of kinetic resolution, deracemization processes have been developed. These methods convert a racemate into a single, optically pure product, allowing for a theoretical yield of up to 100%. researchgate.netnih.gov A prominent strategy is dynamic kinetic resolution (DKR), which combines the enantioselective reaction of kinetic resolution with an in-situ racemization of the unreacted enantiomer. nih.gov

For amino alcohols, a powerful deracemization strategy involves a bi-enzymatic system. For example, an (S)-selective amine dehydrogenase can be used to oxidize the (S)-enantiomer of a racemic amino alcohol to the corresponding prochiral keto alcohol. acs.org This intermediate can then be asymmetrically reduced back to the (R)-amino alcohol by an (R)-selective amine dehydrogenase or a compatible reductase. This cyclic process, known as stereoinversion, effectively converts the unwanted (S)-enantiomer into the desired (R)-product, leading to high yield and enantiopurity. nih.govacs.org

While nature provides a vast diversity of enzymes, they are often not perfectly suited for industrial processes, which may involve non-natural substrates or require enhanced stability and activity. nih.gov Directed evolution and protein engineering are powerful tools used to tailor biocatalysts for specific applications. nih.gov By introducing mutations into an enzyme's genetic code and screening for improved variants, scientists can create biocatalysts with desired properties such as enhanced stereoselectivity, increased activity towards a specific substrate, and greater stability. nih.gov

This approach has been instrumental in developing biocatalysts for chiral amine and amino alcohol synthesis. acs.org For example, ω-transaminases have been engineered to accept bulky ketones and to exhibit high (R)-selectivity, which was crucial for the synthesis of sitagliptin and other pharmaceutical intermediates. almacgroup.comnih.gov Similarly, amine dehydrogenases have been evolved through substrate-specific strategies to achieve high activity and stereoselectivity for the synthesis of a variety of (R)-β-amino alcohols. nih.govacs.org Such engineering efforts would be essential to develop a highly efficient and selective biocatalyst for the production of (R)-3-Aminohexan-1-ol hydrochloride.

Stereochemical Purity and Chiral Resolution of R 3 Aminohexan 1 Ol Hydrochloride

Methods for Enantiomeric Excess Determination in (R)-3-Aminohexan-1-ol Hydrochloride and its Derivatives

The accurate determination of enantiomeric excess (e.e.) is paramount to ensure the quality and efficacy of chiral compounds. For this compound and related structures, several analytical techniques are employed.

High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a widely recognized and effective method for separating enantiomers. yakhak.org The choice of CSP is a critical factor for successful enantiomeric separation. yakhak.org Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, have shown high efficiency in resolving chiral amines. yakhak.org For instance, Chiralpak IE and Chiralcel OD-H columns have demonstrated high enantioselectivity for chiral amines. yakhak.org The indirect approach, which involves derivatizing the chiral molecule with an optically pure agent to form diastereomers, allows for separation in an achiral environment. nih.gov

Nuclear magnetic resonance (NMR) spectroscopy, particularly with the use of chiral shift reagents, offers another avenue for determining enantiomeric purity. However, for the simultaneous analysis of multiple amino acids, signal overlap can be a challenge. nih.gov Mass spectrometry-based methods are also emerging as powerful tools. An electrospray ionization mass spectrometric method has been demonstrated for the simultaneous analysis of the enantiomeric excess of free amino acids without the need for chromatographic separation by using a quasi-racemic mixture of deuterium-labeled and unlabeled chiral copper(II) complexes. nih.gov

Diastereomeric Salt Formation for Enantiomeric Enrichment

The classical method of resolving a racemic mixture involves its reaction with a chiral resolving agent to form a pair of diastereomeric salts. libretexts.org These salts, having different physical properties such as solubility, can be separated by fractional crystallization. libretexts.org The choice of resolving agent and the crystallization solvent are crucial for achieving high optical purity and yield. nih.gov

For the resolution of racemic amines like 3-aminohexan-1-ol (B3056086), chiral acids such as (+)-tartaric acid, (-)-malic acid, and (+)-camphor-10-sulfonic acid are commonly used. libretexts.org The process involves dissolving the racemic amine and the chiral acid in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize, and then isolating it by filtration. The optically pure amine can then be recovered by treating the salt with a base. libretexts.org The efficiency of the resolution is highly dependent on the conditions of crystallization, including the solvent, temperature, and rate of cooling. For example, in the resolution of (1-methyl-2-phenyl)-ethylamine, using a half equivalent of tartaric acid and controlling the crystallization time proved to be an effective and rapid method. gavinpublishers.com

The structure of the resolving agent and its interaction with the enantiomers play a significant role in the separation. gavinpublishers.com The stoichiometry of the diastereomeric salts formed can be influenced by the racemic compound or the resolving agent itself. mdpi.com Hydrogen bonding and CH/π interactions are often key in stabilizing the crystal structure of the less-soluble diastereomeric salt. nih.gov

Chromatographic Chiral Separation Techniques

Chromatographic methods, particularly HPLC, are at the forefront of chiral separation technology. nih.gov The use of chiral stationary phases (CSPs) is the most prevalent approach for the direct separation of enantiomers. nih.gov

A wide variety of CSPs are commercially available, with polysaccharide-based phases being among the most frequently used for drug enantioseparation. nih.gov These CSPs, often based on cellulose or amylose derivatives, can separate a broad range of chiral compounds. For instance, amylose tris(3,5-dimethylphenylcarbamate) coated on a silica (B1680970) support (Chiralpak AD-H) has been used for the determination of nadolol (B74898) enantiomers in human plasma. nih.gov

The selection of the mobile phase is also critical for achieving optimal separation. Different separation modes, such as normal-phase, reversed-phase, and polar-organic modes, can be employed depending on the analyte and the CSP. nih.gov For the separation of β-blockers, HILIC (hydrophilic interaction liquid chromatography) conditions have shown higher efficiency and the potential for shorter analysis times. nih.gov

For amino alcohols like 3-aminohexan-1-ol, derivatization can sometimes be used to improve chromatographic behavior and detection. yakhak.org However, direct analysis is often preferred to avoid additional reaction steps. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct separation of underivatized amino acids and other polar compounds due to their compatibility with aqueous mobile phases. sigmaaldrich.com

Reactivity and Derivatization of R 3 Aminohexan 1 Ol Hydrochloride

Amine Functionalization Reactions

The amino group in (R)-3-aminohexan-1-ol is a key site for synthetic modification. To engage in the following reactions, the free amine is typically generated in situ through the addition of a suitable base to neutralize the hydrochloride salt.

The nucleophilic free amine of (R)-3-aminohexan-1-ol readily reacts with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is fundamental for introducing a wide variety of substituents and is often used to create precursors for more complex molecules. The reaction typically proceeds in the presence of a non-nucleophilic base to scavenge the acidic byproduct (e.g., HCl) generated during the reaction.

Table 1: Representative Acylation Reactions

| Acylating Agent | Base | Product |

|---|---|---|

| Acetyl Chloride | Triethylamine | (R)-N-(1-(hydroxymethyl)pentyl)acetamide |

| Benzoyl Chloride | Pyridine | (R)-N-(1-(hydroxymethyl)pentyl)benzamide |

These amidation reactions are generally high-yielding and proceed under mild conditions, preserving the stereochemical integrity of the chiral center.

Alkylation of the amine function introduces alkyl groups onto the nitrogen atom. This can be achieved through reactions with alkyl halides or via reductive amination. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding tertiary amines or even quaternary ammonium (B1175870) salts.

Reductive amination provides a more controlled method for mono-alkylation. This involves the reaction of the primary amine with an aldehyde or ketone to form a transient imine (or enamine), which is then reduced in the same pot by a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to furnish the secondary amine.

The formation of carbamates is a common strategy for protecting the amine group during multi-step syntheses. This prevents the amine from participating in unwanted side reactions while transformations are carried out on the hydroxyl group. The reaction involves treating the amine with reagents like benzyl (B1604629) chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.

Table 2: Common N-Protecting Groups for (R)-3-Aminohexan-1-ol

| Reagent | Base | Protecting Group | Product Name |

|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine | Boc | tert-butyl (R)-(1-(hydroxymethyl)pentyl)carbamate |

| Benzyl chloroformate (Cbz-Cl) | Sodium Bicarbonate | Cbz | benzyl (R)-(1-(hydroxymethyl)pentyl)carbamate |

These protecting groups can be selectively removed under specific conditions (e.g., acid for Boc, hydrogenolysis for Cbz, and mild base for Fmoc), allowing for the subsequent functionalization of the deprotected amine.

Hydroxyl Group Transformations

The primary hydroxyl group is another versatile handle for derivatization, offering pathways to ethers, esters, and oxidized products. smolecule.com These reactions typically require that the amine group be protected to prevent it from competing as a nucleophile.

Esterification of the primary alcohol can be accomplished by reacting an N-protected derivative of (R)-3-aminohexan-1-ol with an acyl chloride, acid anhydride, or a carboxylic acid under dehydrating conditions (e.g., Fischer esterification or using coupling agents like DCC).

Etherification, the formation of an ether linkage, is commonly achieved via the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (like sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

Table 3: Examples of Hydroxyl Group Derivatization

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Esterification | Acetic Anhydride, Pyridine | Acetate Ester |

The primary alcohol of (R)-3-aminohexan-1-ol can be oxidized to an aldehyde or further to a carboxylic acid, depending on the choice of oxidizing agent. smolecule.com The use of mild, selective oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) will typically stop at the aldehyde stage. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will generally oxidize the primary alcohol directly to a carboxylic acid. smolecule.com

Table 4: Oxidation Products of the Hydroxyl Group

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | (R)-3-aminohexanal |

Bifunctional Reactivity in Multi-Component Reactions

Multi-component reactions are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. The general reactivity of amino alcohols in such reactions is well-documented. For instance, in reactions like the Ugi or Passerini reactions, the amino and hydroxyl groups can act as key nucleophiles.

In a hypothetical scenario, one could envision (R)-3-Aminohexan-1-ol hydrochloride participating in an Ugi four-component condensation. In this reaction, the amine could react with a ketone or aldehyde to form a Schiff base. Subsequent attack by an isocyanide and a carboxylic acid would then lead to the formation of a complex α-acylamino carboxamide. The presence of the hydroxyl group on the hexanol backbone could potentially be involved in secondary intramolecular reactions or be a site for further derivatization.

Similarly, in a Passerini three-component reaction, the hydroxyl group could potentially react with a carboxylic acid and an isocyanide. However, the primary amine of This compound would likely be more nucleophilic and reactive under typical Passerini conditions.

Despite these theoretical possibilities, the absence of empirical data in the form of published research prevents a detailed discussion of reaction conditions, yields, and the specific nature of the products formed when This compound is used in MCRs. Further experimental investigation is required to fully characterize its reactivity profile in this context and to develop potential synthetic applications.

Due to the lack of specific research on the multi-component reactions of This compound , no data tables of detailed research findings can be provided.

Applications of R 3 Aminohexan 1 Ol Hydrochloride As a Chiral Building Block

Synthesis of Chiral Auxiliaries and Ligands for Asymmetric Catalysis

The development of new chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Chiral 1,2- and 1,3-amino alcohols are privileged scaffolds for the construction of such ligands. While specific examples detailing the use of (R)-3-aminohexan-1-ol in the synthesis of chiral ligands for asymmetric catalysis are not extensively documented in publicly available literature, its structural motifs are analogous to those found in highly successful ligand families.

The amino and hydroxyl groups can be readily derivatized to create a variety of ligand types. For instance, the amino group can be transformed into amides, sulfonamides, or phosphoramidites, while the hydroxyl group can be converted to ethers or phosphinites. This dual functionality allows for the synthesis of bidentate ligands that can coordinate to a metal center, creating a chiral environment that can induce high levels of enantioselectivity in a variety of transformations.

Table 1: Potential Ligand Classes Derivable from (R)-3-Aminohexan-1-ol

| Ligand Class | Potential Synthetic Transformation from (R)-3-Aminohexan-1-ol | Potential Catalytic Application |

| Phosphine-Phosphite Ligands | Reaction of the amino group with a chlorophosphine and the hydroxyl group with a phosphine (B1218219) monochloride. | Rhodium-catalyzed asymmetric hydrogenation. |

| Bis(oxazoline) Ligands | Conversion of the amino alcohol to a diamine, followed by cyclization with a dicarbonyl compound. | Copper-catalyzed asymmetric Henry reactions. rsc.org |

| Salen-type Ligands | Condensation of the amino group with a salicylaldehyde (B1680747) derivative. | Asymmetric epoxidation and cyclopropanation reactions. |

| Amino Alcohol-derived Ligands | Direct use or with simple N-alkylation. | Asymmetric reduction of ketones with boranes. nih.gov |

The synthesis of such ligands from (R)-3-aminohexan-1-ol would allow for the fine-tuning of steric and electronic properties, which is crucial for optimizing catalytic activity and enantioselectivity. ajchem-a.com The propyl group at the chiral center would provide a distinct steric environment compared to other commonly used amino alcohols.

Stereoselective Construction of Complex Organic Molecules

Chiral amino alcohols are key structural motifs in a vast array of biologically active molecules, including pharmaceuticals and natural products. nih.govmdpi.com The stereochemistry of these molecules is often critical for their biological function. (R)-3-Aminohexan-1-ol hydrochloride serves as a valuable precursor for the synthesis of such compounds, providing a pre-installed chiral center and functional groups for further elaboration.

While direct, publicly documented syntheses of specific marketed drugs starting from (R)-3-aminohexan-1-ol are scarce, its potential is evident from the synthesis of analogous structures. For example, substituted piperidine (B6355638) derivatives, which are known to exhibit a wide range of biological activities, can be synthesized from precursors with similar functionalities. ajchem-a.comd-nb.info The amino alcohol moiety can be incorporated into larger molecular frameworks to generate compounds with potential therapeutic applications, such as enzyme inhibitors or receptor modulators. nih.gov Research into the synthesis of novel bioactive compounds often involves the use of such versatile chiral building blocks to explore new chemical space and identify new therapeutic leads. researchgate.netnih.govnih.gov

Heterocyclic compounds are ubiquitous in medicinal chemistry and materials science. nih.gov The functional groups of this compound make it an ideal starting material for the construction of various chiral heterocyclic systems. mdpi.com

The intramolecular cyclization of derivatives of (R)-3-aminohexan-1-ol can lead to the formation of important heterocyclic scaffolds. For instance, through appropriate synthetic manipulations, the amino and hydroxyl groups can react to form chiral piperidines, morpholines, or other nitrogen- and oxygen-containing heterocycles.

Table 2: Potential Heterocyclic Scaffolds from (R)-3-Aminohexan-1-ol

| Heterocyclic Scaffold | Potential Synthetic Strategy |

| Chiral Piperidines | Intramolecular cyclization after conversion of the hydroxyl group to a suitable leaving group. whiterose.ac.uk |

| Chiral Morpholines | Reaction with a two-carbon electrophile to bridge the amino and hydroxyl groups. |

| Chiral Oxazolidinones | Reaction with phosgene (B1210022) or a phosgene equivalent. |

| Chiral Pyrrolidines | Ring-closing metathesis of an N-allyl derivative after appropriate chain extension. |

The synthesis of these heterocycles from (R)-3-aminohexan-1-ol would provide enantiomerically enriched building blocks for further chemical elaboration, leading to the development of novel compounds with potential applications in drug discovery and materials science. researchgate.net

Role in the Development of Advanced Materials

The incorporation of chiral units into polymers can lead to materials with unique properties, such as the ability to recognize other chiral molecules or to exhibit specific optical and electronic characteristics. Chiral monomers derived from (R)-3-aminohexan-1-ol can be polymerized to produce chiral polymers. rsc.org

For instance, the hydroxyl or amino group can be modified to introduce a polymerizable functional group, such as a vinyl or an acrylate (B77674) moiety. The resulting chiral monomer can then be polymerized using various techniques, such as free-radical or controlled radical polymerization, to yield a chiral polymer with a defined stereochemistry in the side chain.

These chiral polymers could find applications in:

Chiral chromatography: as the stationary phase for the separation of enantiomers.

Asymmetric catalysis: as a recoverable and reusable polymeric catalyst.

Chiral sensors: for the detection of chiral analytes.

Liquid crystals: to induce helical structures.

The synthesis of such advanced materials from (R)-3-aminohexan-1-ol highlights its potential beyond traditional organic synthesis and into the realm of polymer and materials chemistry. mdpi.com

Anchoring and Derivatization in Solid-Phase Synthesis

Solid-phase synthesis is a powerful technique for the rapid preparation of libraries of compounds, particularly peptides and other oligomers. mdpi.comiris-biotech.de The choice of the linker, which connects the growing molecule to the solid support, is crucial for the success of the synthesis. Chiral linkers can be used to introduce a stereocenter into the final product or to influence the stereochemical outcome of reactions performed on the solid support.

(R)-3-Aminohexan-1-ol can be used as a chiral linker in solid-phase synthesis. researchgate.netnih.gov The hydroxyl group can be attached to a suitable resin, such as a Wang or a trityl resin, while the amino group can serve as the point of attachment for the first building block of the synthetic sequence. The bifunctional nature of the molecule also allows for its use in creating branched structures on the solid support.

The use of (R)-3-aminohexan-1-ol as a linker or for derivatization on a solid support would enable the synthesis of diverse libraries of chiral compounds for high-throughput screening in drug discovery and other applications.

Computational Chemistry and Mechanistic Studies on R 3 Aminohexan 1 Ol Hydrochloride

Quantum Chemical Calculations for Conformational Analysis and Stability

(R)-3-Aminohexan-1-ol is a flexible molecule possessing multiple rotatable single bonds. The rotation around these bonds gives rise to a complex potential energy surface with numerous conformers (spatial arrangements of atoms). Quantum chemical calculations, particularly using Density Functional Theory (DFT), are essential for identifying the stable conformers and determining their relative energies. nih.govresearchgate.net

The conformational landscape is primarily dictated by the rotation around the C2-C3, C3-C4, and C4-C5 bonds. The relative orientation of the aminopropyl and ethyl groups around the chiral C3 center, along with the flexible propanol (B110389) side chain, results in various staggered conformations, such as anti and gauche arrangements. Furthermore, a significant stabilizing factor can be the formation of an intramolecular hydrogen bond between the hydroxyl (-OH) group and the amino (-NH2) group. DFT calculations can precisely model the geometry and energy of these hydrogen bonds. researchgate.net

The process involves a systematic conformational search followed by geometry optimization of each potential conformer using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger). nih.gov Frequency calculations are then performed to confirm that each optimized structure is a true energy minimum and to obtain thermodynamic data, such as the Gibbs free energy. These calculations allow for the ranking of conformers by stability. For (R)-3-Aminohexan-1-ol, conformers that allow for an intramolecular hydrogen bond without inducing significant steric strain are predicted to be among the most stable.

Table 1: Illustrative Conformational Analysis Data for (R)-3-Aminohexan-1-ol (Note: This table is a representative example of data that would be generated from DFT calculations, as specific published data for this molecule is unavailable.)

| Conformer ID | Key Dihedral Angles (degrees) | Intramolecular H-Bond (O-H···N) | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |

| Conf-1 | C2-C3-C4-C5 ≈ 180 (anti) | Yes | 0.00 | 65.2 |

| Conf-2 | C2-C3-C4-C5 ≈ 60 (gauche) | Yes | 0.85 | 15.1 |

| Conf-3 | C2-C3-C4-C5 ≈ 180 (anti) | No | 2.10 | 3.5 |

| Conf-4 | C2-C3-C4-C5 ≈ 60 (gauche) | No | 2.95 | 1.2 |

Molecular Docking and Dynamics Simulations for Enzyme-Substrate Interactions

Amino alcohols are recognized as structural motifs in many enzyme inhibitors. Specifically, they are known to act as inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent enzymes involved in various physiological and pathological processes. mdpi.comijbs.com Computational methods like molecular docking and molecular dynamics (MD) simulations are critical for investigating how (R)-3-Aminohexan-1-ol hydrochloride might interact with and inhibit such enzymes. nih.govresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. The 3D structure of this compound would be placed into the catalytic site of an MMP. The primary interactions expected would involve the coordination of the amino and/or hydroxyl groups to the catalytic zinc ion (Zn²⁺), a key feature for many MMP inhibitors. mdpi.comnih.gov Additionally, hydrogen bonds with active site residues (e.g., glutamate, histidine) and hydrophobic interactions between the hexyl chain and nonpolar pockets of the enzyme would contribute to the binding affinity.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations provide insights into the dynamic behavior and stability of the enzyme-ligand complex over time. youtube.comyoutube.com An MD simulation models the movements of atoms in the complex, providing a more realistic view of the interactions in a simulated physiological environment. acs.org Key metrics analyzed from MD trajectories include the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and detailed analysis of intermolecular hydrogen bonds and contacts over the simulation period. nih.gov

Table 2: Predicted Interactions from a Hypothetical Docking/MD Study of (R)-3-Aminohexan-1-ol with a Matrix Metalloproteinase (Note: This table illustrates the type of data generated from docking and MD simulations.)

| Interaction Type | Ligand Group Involved | Enzyme Residue/Component | Typical Distance (Å) | Stability during MD |

| Metal Coordination | Amino Group (-NH3+) | Catalytic Zn²⁺ ion | ~2.2 - 2.5 | High |

| Hydrogen Bond | Hydroxyl Group (-OH) | Glu140 (backbone C=O) | ~1.9 | High |

| Hydrogen Bond | Amino Group (-NH3+) | Asp142 (side chain C=O) | ~2.8 | Moderate |

| Hydrophobic | Propyl moiety | Leu83, Val115 | n/a | High |

| Hydrophobic | Ethyl moiety | Pro141 | n/a | High |

Reaction Mechanism Elucidation for Synthetic Transformations

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including those used to synthesize (R)-3-Aminohexan-1-ol. Key synthetic transformations include reductive amination to form the amine and the potential for subsequent oxidation of the alcohol.

Reductive Amination Mechanism: A common route to 3-amino alcohols involves the reductive amination of a corresponding hydroxy ketone. Using DFT, each step of the reaction can be modeled to determine transition state structures and activation energies. The reaction typically begins with the nucleophilic attack of an amine on the carbonyl group to form a hemiaminal intermediate. nih.gov This is followed by dehydration to an iminium ion, which is the species that is ultimately reduced by a hydride source. rsc.orgrsc.org Computational studies can clarify the rate-determining step, which is often either the dehydration or the final hydride transfer, and can explain how catalysts or changes in pH influence the reaction pathway and efficiency. rsc.orgnih.gov

Oxidation Mechanism: The primary alcohol in (R)-3-Aminohexan-1-ol can be oxidized to an aldehyde or a carboxylic acid. The mechanism of this transformation can also be studied computationally. For an oxidation using a chromic acid-based reagent, for example, the mechanism involves the formation of a chromate (B82759) ester intermediate. The key step, which can be modeled with DFT, is the subsequent elimination reaction where a base removes the proton from the carbon bearing the alcohol, leading to the formation of the carbonyl group. masterorganicchemistry.comkhanacademy.org Quantum chemical calculations can rationalize the reaction rates and selectivities observed experimentally. nih.govresearchgate.net

Table 3: Computational Analysis of a Key Step in a Synthetic Transformation (e.g., Hydride attack on Iminium Ion) (Note: This table is a representative example of computational data for a single reaction step.)

| Parameter | Description | Illustrative Calculated Value |

| Reactant Complex Energy | Energy of the iminium ion and hydride source complex | -450.3 Hartree |

| Transition State (TS) Geometry | Structure at the peak of the energy barrier | C-H bond forming, B-H bond breaking |

| Transition State Energy | Energy of the transition state structure | -450.27 Hartree |

| Activation Energy (ΔE‡) | Energy difference between TS and reactants | 18.8 kcal/mol |

| Reaction Energy (ΔEr) | Energy difference between products and reactants | -35.5 kcal/mol (exergonic) |

Structure-Reactivity Relationships in Derivatives

Structure-Activity Relationship (SAR) and Structure-Reactivity Relationship studies are fundamental to medicinal chemistry and chemical design. researchgate.netresearchgate.net Computational methods provide a quantitative framework to predict how modifying the structure of this compound would impact its chemical reactivity and biological activity.

By creating a library of virtual derivatives and calculating their properties, researchers can establish robust SAR models. Modifications could include altering the alkyl chain length, changing the positions of the amino and hydroxyl groups (positional isomers), or substituting the hydrogens on the functional groups to create amides, esters, or ethers. nih.govnih.gov

Computational descriptors are calculated for each derivative to quantify its electronic and steric properties. Key descriptors include:

Frontier Molecular Orbitals (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (E_gap) are indicators of chemical reactivity and kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): This maps the charge distribution on the molecule's surface, identifying regions prone to electrophilic or nucleophilic attack.

Atomic Charges: Calculating the partial charges on atoms (e.g., using Natural Bond Orbital analysis) can reveal how substitutions affect the electron density at the reactive centers (the N and O atoms).

Steric Descriptors: Parameters like molecular volume or surface area quantify the size and shape of the derivatives, which is crucial for understanding interactions with enzyme active sites.

By correlating these calculated descriptors with experimentally observed (or predicted) activity, a quantitative structure-activity relationship (QSAR) model can be built. This model can then be used to prioritize the synthesis of new derivatives with enhanced potency or desired properties. researchgate.netacs.org

Table 4: Illustrative Structure-Reactivity Analysis for Derivatives of 3-Aminohexan-1-ol (B3056086) (Note: This table is a hypothetical example demonstrating how computational descriptors are used to compare derivatives.)

| Compound | Modification | HOMO-LUMO Gap (eV) | Calculated Dipole Moment (Debye) | Predicted Change in Reactivity/Binding |

| (R)-3-Aminohexan-1-ol | Parent Compound | 6.8 | 2.1 | Baseline |

| Derivative A | Chain extended to heptan- | 6.9 | 2.1 | Increased hydrophobicity, may improve membrane interaction. |

| Derivative B | -OH at C-2 position | 6.7 | 2.5 | Lower gap suggests higher reactivity; altered steric profile. |

| Derivative C | N-acetylated | 7.2 | 4.5 | Increased H-bond acceptor capacity, loss of H-bond donor. |

| Derivative D | O-methylated | 6.8 | 1.9 | Loss of H-bond donor, increased lipophilicity. |

Future Perspectives and Emerging Research Avenues

Innovations in Green and Sustainable Synthesis of (R)-3-Aminohexan-1-ol Hydrochloride

The chemical industry's shift towards environmentally benign processes has spurred the development of green and sustainable methods for synthesizing chiral compounds like this compound. A primary focus is the use of biocatalysis, which employs enzymes to conduct chemical transformations. nih.govresearchgate.net Enzyme-catalyzed reactions are highly advantageous as they are often highly enantioselective and regioselective, proceeding under mild conditions of ambient temperature and atmospheric pressure. researchgate.netnih.gov This avoids the need for harsh chemicals, extreme temperatures, or high pressures often associated with traditional chemical synthesis, which can lead to undesirable side reactions like racemization and rearrangement. nih.gov

Key innovations in this area include:

Enzyme Immobilization: To improve economic viability and process efficiency, enzymes can be immobilized on solid supports. This technique facilitates easier separation of the catalyst from the reaction mixture and allows the enzyme to be reused for multiple cycles, significantly reducing waste and cost. researchgate.netnih.gov

Directed Evolution: Modern protein engineering techniques, such as directed evolution, allow scientists to tailor enzymes with enhanced activity, stability, and selectivity for specific non-natural substrates, paving the way for efficient synthesis of specific chiral molecules. nih.gov

Biocatalytic Reductive Amination: The synthesis of chiral amines and amino alcohols is increasingly being achieved through the reductive amination of ketones. nih.gov This method is particularly sustainable when using ammonia (B1221849) as the amino donor, as it is inexpensive and the primary byproduct is water. frontiersin.org

These biocatalytic strategies represent a significant step forward in the sustainable production of this compound, minimizing environmental impact while maximizing efficiency and stereochemical purity. nih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by providing powerful predictive tools and accelerating research and development. researchgate.net For the synthesis of this compound, these technologies offer several promising avenues.

Enzyme Engineering and Design: AI-driven tools like AlphaFold can predict the three-dimensional structures of proteins with high accuracy, which is a critical step in enzyme engineering. nih.gov By leveraging ML algorithms, researchers can scan vast databases of protein sequences to identify promising enzyme candidates or guide the rational design of new biocatalysts with desired properties for synthesizing chiral amino alcohols. nih.govnih.gov

Reaction Outcome Prediction: AI algorithms can analyze extensive datasets of chemical reactions to predict the products, yields, and optimal conditions for new transformations. researchgate.net This capability reduces the need for extensive trial-and-error experimentation, saving time, resources, and minimizing chemical waste. researchgate.net

Synthesis Planning: AI can assist in devising novel and efficient synthetic routes. By integrating chemical knowledge with data-driven algorithms, these tools can propose pathways for complex molecules, including chiral intermediates. researchgate.net This computational approach can uncover non-intuitive strategies for the synthesis of this compound and its derivatives.

The synergy between AI and chemistry is poised to accelerate the discovery of innovative and efficient synthetic methods, making the production of specialized chemicals more precise and sustainable. researchgate.net

Exploration of Novel Biocatalytic Systems for Chiral Amino Alcohol Production

The production of enantiomerically pure amino alcohols is of paramount importance for the pharmaceutical industry, driving research into novel biocatalytic systems. nih.govresearchgate.net Engineered enzymes are at the forefront of this effort, offering high selectivity and efficiency. nih.gov

Several classes of enzymes are being explored for the synthesis of chiral amino alcohols:

Amine Dehydrogenases (AmDHs): AmDHs catalyze the asymmetric reductive amination of ketones to produce chiral amines using ammonia as the nitrogen source. nih.govfrontiersin.org Through protein engineering, AmDHs derived from amino acid dehydrogenases have been developed to accept hydroxy ketones as substrates, enabling the direct, one-step synthesis of chiral amino alcohols with excellent enantioselectivity (>99% ee). nih.gov

Transaminases (TAs): Amine transaminases are another powerful tool, catalyzing the transfer of an amino group from a donor molecule to a prochiral ketone. nih.gov While wild-type enzymes often have limited substrate scope, extensive protein engineering has produced variants capable of converting bulky and functionalized substrates, making them suitable for producing a wide range of chiral amines and amino alcohols. nih.gov

Oxidases and Reductases: Systems involving amine oxidases can be used for the deracemization of racemic amines. nih.govresearchgate.net Furthermore, dual-enzyme cascade reactions combining reductases and other enzymes can achieve the stereoselective synthesis of bichiral amino alcohols from diketones, demonstrating high chemo- and stereoselectivity. nih.gov

The table below summarizes some of the key biocatalytic systems being developed for chiral amino alcohol synthesis.

| Enzyme System | Reaction Type | Key Advantages | Relevant Findings |

| Engineered Amine Dehydrogenases (AmDHs) | Asymmetric Reductive Amination | Uses inexpensive ammonia; high stereoselectivity; mild reaction conditions. frontiersin.orgnih.gov | Variants show >99% enantiomeric excess (ee) for the synthesis of chiral amino alcohols from α-hydroxy ketones. nih.govnih.gov |

| Engineered Transaminases (TAs) | Asymmetric Amination | High stereoselectivity; broad substrate scope through protein engineering. nih.gov | Applied to prepare complex pharmaceutical intermediates. nih.gov |

| Dual-Enzyme Cascades | Difunctionalization (e.g., amination and reduction) | Synthesizes complex molecules with multiple stereocenters in one pot; high chemo- and stereoselectivity. nih.gov | A system using a dehydrogenase and a reductase synthesized bichiral amino alcohols with >99% ee. nih.gov |

These advanced biocatalytic systems offer powerful and sustainable routes to high-value chiral compounds like this compound. nih.gov

Expanding the Scope of Derivatization and Application in Interdisciplinary Fields

The dual functionality of this compound makes it a versatile scaffold for chemical modification, opening up applications in diverse scientific fields beyond its role as a simple synthetic intermediate.

Pharmaceuticals and Medicinal Chemistry: Chiral amino alcohols are crucial structural motifs in many bioactive molecules and pharmaceuticals. frontiersin.orgnih.gov Derivatives of this compound can be synthesized by modifying the amino or hydroxyl groups. These derivatives can be investigated as potential enzyme inhibitors or as key components of larger, more complex drug candidates. smolecule.com

Materials Science: The compound's structure is valuable for creating novel polymers and materials. For instance, amino alcohols can be incorporated into polyamide or polyester (B1180765) backbones. The hydroxyl groups, in particular, can allow for crosslinking between polymer chains, which can alter the material's functional properties. mdpi.com

Analytical Chemistry: Chiral amino alcohols are used as starting materials for the preparation of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). nih.gov Derivatizing this compound and bonding it to a solid support could lead to new CSPs capable of separating racemic mixtures, a critical task in pharmaceutical analysis and production. nih.gov

The potential derivatization reactions and their applications are outlined in the table below.

| Derivatization Reaction | Functional Group Targeted | Potential Application Field | Example of Use |

| Acylation/Alkylation | Amino Group | Medicinal Chemistry, Synthesis | Building block for peptide synthesis or creating ligands for catalysts. smolecule.com |

| Esterification/Etherification | Hydroxyl Group | Materials Science, Prodrugs | Monomer for polyester synthesis; modification for drug delivery systems. mdpi.com |

| Immobilization on Support | Amino or Hydroxyl Group | Analytical Chemistry, Catalysis | Creation of Chiral Stationary Phases (CSPs) for enantiomeric separations. nih.gov |

By exploring these derivatization pathways, the utility of this compound can be extended into new and exciting areas of interdisciplinary research.

Q & A

Q. What protocols ensure reproducibility in scaled-up synthesis without compromising enantiopurity?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in situ FTIR). Optimize crystallization kinetics using seeding techniques. Validate batch consistency via chiral HPLC and optical rotation comparisons. Document critical process parameters (CPPs) for quality-by-design (QbD) workflows .

Q. How can researchers design stability-indicating assays for degradation product identification?

- Methodological Answer : Use forced degradation (heat, light, oxidation) followed by LC-MS/MS with quadrupole-time-of-flight (Q-TOF) detection. Fragment ion analysis identifies degradation pathways (e.g., Hofmann elimination). Validate method specificity per ICH Q2(R1) guidelines using spiked degradation samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.